1lambda~4~-Thiolane-1,3-dione
Description
1λ⁴-Thiolane-1,3-dione is a five-membered sulfur-containing heterocyclic compound characterized by a thiolane ring (tetrahydrothiophene) with two ketone groups at positions 1 and 3. The sulfur atom in the thiolane ring contributes to its unique electronic and steric properties, distinguishing it from oxygen- or nitrogen-containing analogs.
Properties
CAS No. |
188756-09-4 |
|---|---|
Molecular Formula |
C4H6O2S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
1-oxothiolan-3-one |
InChI |
InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2 |
InChI Key |
GPNGIGHFMOHMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .
Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.
Chemical Reactions Analysis
Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Scientific Research Applications
1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions due to its polar aprotic nature.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mechanism of Action
The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The following table highlights structural differences between 1λ⁴-Thiolane-1,3-dione and key analogs:
| Compound | Ring Structure | Heteroatoms | Key Functional Groups |
|---|---|---|---|
| 1λ⁴-Thiolane-1,3-dione | 5-membered thiolane | S | 1,3-diketone |
| Piperazine-2,3-dione | 6-membered piperazine | 2N | 2,3-diketone |
| Indolin-2,3-dione | Bicyclic indoline | N, O | 2,3-diketone |
Key Observations :
Physicochemical Properties
Comparative data on lipophilicity and solubility:
*ClogP values estimated for thiolane based on sulfur’s contribution; piperazine-2,3-dione data from .
Analysis :
- Thiolane’s higher ClogP (estimated) suggests greater lipophilicity than piperazine-2,3-dione, aligning with trends observed in sulfur-containing compounds. This property may enhance bioavailability in hydrophobic environments, such as parasitic cell membranes.
- Indolin-2,3-dione’s lower ClogP correlates with its polar bicyclic structure, favoring interactions with hydrophilic receptor pockets .
Anthelmintic Activity
- Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) demonstrated significant in vitro activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate due to optimized lipophilicity .
- The sulfur atom may further enhance penetration through parasitic cuticles.
Receptor Affinity and Selectivity
- Indolin-2,3-dione derivatives exhibit high selectivity for s2 receptor subtypes (Kis2 = 42 nM) due to the additional carbonyl group, which disrupts s1 binding .
- Thiolane-1,3-dione : Hypothetically, its electron-deficient diketone system could interact with cysteine-rich regions in s2 receptors, but this remains untested.
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